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Executive Summary

Amezalpat (TPST-1120) is a first-in-class, oral, small molecule, selective antagonist of the
peroxisome proliferator-activated receptor alpha (PPARQ).[1] Emerging preclinical and clinical
data highlight its potential as a novel cancer therapeutic that functions through a dual
mechanism: directly targeting tumor cells and modulating the tumor microenvironment by
reprogramming immune suppressive cells.[2] This guide provides a detailed technical overview
of Amezalpat's mechanism of action and its documented effects on key immune suppressive
cell populations, including M2-polarized macrophages, regulatory T cells (Tregs), and myeloid-
derived suppressor cells (MDSCs).

Core Mechanism of Action: Inhibition of Fatty Acid
Oxidation

Amezalpat's primary immunomodulatory effect stems from its role as a competitive antagonist
of PPARa, a nuclear receptor and transcription factor that is a master regulator of fatty acid
oxidation (FAO).[3][4] Many immune suppressive cells, including M2 macrophages, Tregs, and
MDSCs, are highly dependent on FAO for their energy production and function.[5][6] By binding
to PPARa, Amezalpat inhibits the transcription of genes essential for FAO.[1] This metabolic
reprogramming shifts the tumor microenvironment away from one that favors
immunosuppressive cells and towards a more inflamed state that supports the activity of anti-
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tumor effector cells like M1 macrophages and effector T cells.[2] Additionally, Amezalpat may
block the ability of PPARa to transrepress NF-kB, a key inflammatory signaling pathway, further
contributing to the reversal of immune suppression.[1]
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Caption: Amezalpat antagonizes PPARGa, inhibiting FAO and reversing immune suppression.
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Impact on Specific Imnmune Suppressive Cells
M2-Polarized Macrophages (Tumor-Associated
Macrophages - TAMSs)

Tumor-associated macrophages, often polarized to an M2-like phenotype, are critical drivers of
an immunosuppressive tumor microenvironment. These cells rely heavily on FAO for their
survival and function.[7] Preclinical studies have demonstrated that Amezalpat effectively
targets this population.[5][8]

« Inhibition of Development and Function: Amezalpat inhibits the development of M2
macrophages from precursor cells.[5] Treatment of M2 macrophages with Amezalpat leads
to a concentration-dependent reduction in canonical M2 markers such as CD163, CD206,
and Arginase-1 (Arg-1).[7]

o Cytokine Modulation: Amezalpat significantly reduces the production of immunosuppressive
cytokines IL-10 and TGF-3 by M2 macrophages.[7]

o Metabolic Disruption: Treatment with Amezalpat results in a significant reduction in
mitochondrial mass in M2 macrophages, directly indicating a disruption of the FAO pathway.

[7]

 Induction of Cell Death: In co-culture experiments with activated CD8+ T cells and
hepatocellular carcinoma (HCC) cells, Amezalpat induced M2 cell death and enhanced
tumor cell cytotoxicity.[7]

Regulatory T Cells (Tregs)

Tregs are another key population of immunosuppressive cells that maintain self-tolerance but
can also hinder anti-tumor immunity.[5] Similar to M2 macrophages, Tregs utilize FAO as a
primary metabolic pathway.[5]

« Inhibition of Development: Data indicates that Amezalpat inhibits the development of Tregs
from their precursor populations.[5]

e Functional Inhibition: In the presence of tumor and cytotoxic T cells, Amezalpat-treated
Tregs show decreased production of anti-inflammatory cytokines, indicating a blockade of
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their suppressive function.[8]

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent
immunosuppressive capabilities.[9] Studies have shown that tumor-infiltrating MDSCs
upregulate FAO to sustain their suppressive functions.[6]

« Inferred Mechanism of Action: While direct studies on Amezalpat's effect on MDSCs are not
as extensively detailed in the provided search results, its mechanism as an FAO inhibitor is
highly relevant.[2][6] Pharmacological inhibition of FAO has been shown to block the
immunosuppressive functions of MDSCs and reduce their production of inhibitory cytokines.
[6] Tempest Therapeutics has stated that Amezalpat inhibits immunosuppressive cell
populations including "myeloid suppressor cells."[2]

Quantitative Data Summary

The most robust quantitative data for Amezalpat comes from a global, randomized Phase 1b/2
clinical study (NCT04524871) in first-line unresectable or metastatic hepatocellular carcinoma
(HCC), where it was evaluated in combination with atezolizumab and bevacizumab.[10]
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Amezalpat +

Atezolizumabl/
Bevacizumab

Clinical Atezolizumabl/ Hazard Ratio
] ] Alone Reference(s)
Endpoint Bevacizumab (HR)
(Control)
(n=40)
(n=30)
Median Overall
) 21.0 months 15.0 months 0.65 [11]

Survival (mOS)
Confirmed
Objective
Response Rate 30% 13.3% N/A [10][12]
(cORR) - All
Patients
cORR in PD-L1
Negative 27% 7% N/A [10]
Patients
cORR in -
catenin Mutated 43% N/A N/A [10][12]
Patients (n=7)
Disease Control
Rate (DCR) in -

100% N/A N/A [10][12]

catenin Mutated
Patients (n=7)

Table 1: Summary of Clinical Efficacy Data for Amezalpat in First-Line HCC.

Experimental Protocols

While proprietary, detailed protocols from Tempest Therapeutics' preclinical studies are not

publicly available, this section outlines standardized methodologies for the key experiments

used to characterize Amezalpat's effects.

M2 Macrophage Polarization and Amezalpat Treatment
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This protocol describes the in-vitro generation of M2-polarized macrophages and subsequent
treatment to assess the impact of a compound like Amezalpat.

» Monocyte Isolation: Isolate human CD14+ monocytes from peripheral blood mononuclear
cells (PBMCs) using magnetic-activated cell sorting (MACS).

« Differentiation to MO Macrophages: Culture monocytes for 5-7 days in RPMI-1640 medium
supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) to differentiate them into non-
polarized MO macrophages.

e M2 Polarization: Induce M2 polarization by replacing the medium with fresh medium
containing M-CSF and polarizing cytokines such as IL-4, IL-10, and TGF-f3 (e.g., 20 ng/mL
each) for an additional 24-48 hours.[13]

o Amezalpat Treatment: During the polarization step, treat the cells with varying
concentrations of Amezalpat or a vehicle control (e.g., DMSO).

o Analysis: Harvest cells and supernatant for downstream analysis, including flow cytometry
for surface markers (CD206, CD163) and ELISA for cytokine secretion (IL-10, TGF-f).
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M2 Macrophage Polarization Workflow
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Caption: Workflow for assessing Amezalpat's effect on M2 macrophage polarization.

Flow Cytometry Analysis of Macrophage Markers

This protocol provides a general framework for analyzing macrophage surface markers.
o Cell Preparation: Harvest macrophages and prepare a single-cell suspension.

o Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g.,
anti-CD16/CD32) to prevent non-specific antibody binding and incubate for 10-15 minutes on
ice.[14]

e Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies against macrophage
markers (e.g., F4/80, CD11b, CD206, CD163) and incubate for 30 minutes on ice, protected
from light.
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 Viability Dye: Stain with a viability dye (e.g., DAPI, Propidium lodide, or a fixable viability
stain) to exclude dead cells from the analysis.

o Data Acquisition: Wash the cells and acquire data on a flow cytometer. Be sure to include
single-color controls for compensation.[14]

» Data Analysis: Analyze the data using appropriate software, gating first on live, single cells,
then on macrophage populations, and finally on the expression of M2 markers.

ELISA for Cytokine Quantification

This protocol outlines the measurement of secreted cytokines like IL-10 and TGF-3 from cell
culture supernatants.

o Sample Preparation: Collect cell culture supernatants from the M2 polarization experiment.
For TGF-[3, an acid activation step is required to measure the active form. This typically
involves treating the supernatant with HCI, incubating, and then neutralizing with
NaOH/HEPES.[2][3]

o ELISA Procedure: Use a commercial sandwich ELISA kit according to the manufacturer's
instructions. Briefly, this involves:

o Adding standards and samples to a plate pre-coated with a capture antibody.

[¢]

Incubating to allow the cytokine to bind.

[e]

Washing the plate and adding a biotinylated detection antibody.

[e]

Incubating and washing again.

o

Adding a streptavidin-HRP conjugate.

[¢]

Incubating, washing, and adding a TMB substrate for color development.[2]

o Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate
reader.
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» Quantification: Calculate the cytokine concentration in the samples by interpolating from the
standard curve.

Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of responder T cells
(Tresp).

o Cell Isolation: Isolate Tregs (e.g., CD4+CD25+ or FoxP3-GFP+) and responder T cells (e.qg.,
CD4+CD25-) from mouse splenocytes or human PBMCs via cell sorting.

o Tresp Labeling: Label the responder T cells with a proliferation tracking dye, such as
CellTrace Violet or CFSE.

o Co-culture: Culture the labeled Tresp cells at a constant number with varying ratios of Treg
cells (e.g., 1:1, 1:2, 1:4 Treg:Tresp).

» Stimulation: Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies, often in the
presence of antigen-presenting cells (APCs), to induce T cell proliferation.[15]

o Amezalpat Treatment: Add Amezalpat or a vehicle control to the co-cultures at the time of
setup.

o Proliferation Analysis: After 3-4 days, harvest the cells and analyze the dilution of the
proliferation dye in the Tresp population by flow cytometry. The percentage of divided cells is
used to calculate the percent suppression.[16]

Conclusion and Future Directions

Amezalpat represents a promising therapeutic agent that targets the metabolic vulnerabilities
of immune suppressive cells within the tumor microenvironment. By inhibiting FAO through
PPARa antagonism, it can effectively reduce the number and function of M2-like macrophages
and regulatory T cells, thereby alleviating immunosuppression. The strong clinical data in HCC,
particularly the improvement in overall survival when combined with standard-of-care
immunotherapy, underscores its potential. Future research should focus on further elucidating
its effects on MDSCs, identifying predictive biomarkers for patient selection, and exploring its
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efficacy in other cancer types known to be rich in immunosuppressive, FAO-dependent cell
populations.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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